N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15726120
InChI: InChI=1S/C14H13N3O2/c1-19-12-7-5-11(6-8-12)10-16-17-14(18)13-4-2-3-9-15-13/h2-10H,1H3,(H,17,18)/b16-10+
SMILES:
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide

CAS No.:

Cat. No.: VC15726120

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide -

Specification

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Standard InChI InChI=1S/C14H13N3O2/c1-19-12-7-5-11(6-8-12)10-16-17-14(18)13-4-2-3-9-15-13/h2-10H,1H3,(H,17,18)/b16-10+
Standard InChI Key DSHQVBSBEJSAJS-MHWRWJLKSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2
Canonical SMILES COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Introduction

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a complex organic compound classified as a Schiff base hydrazone. It is notable for its unique structural properties and potential applications in medicinal chemistry and coordination chemistry. This compound is synthesized through the condensation reaction of pyridine-2-carbohydrazide and 4-methoxybenzaldehyde, typically in ethanol under reflux conditions.

Synthesis and Purification

The synthesis of N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves a condensation reaction between pyridine-2-carbohydrazide and 4-methoxybenzaldehyde. This reaction is typically conducted in ethanol under reflux conditions for several hours. The product can be isolated and purified through recrystallization techniques.

Chemical Reactivity and Stability

The compound exhibits notable stability under standard conditions but may decompose under extreme pH or temperature variations. Its chemical reactivity is primarily attributed to the C=N bond and the phenolic hydroxyl group, which are potential sites for further chemical modifications.

Applications and Research Findings

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide has potential applications in medicinal chemistry due to its unique structural properties and biological activities. While specific studies on this compound may be limited, its structural analogs suggest potential therapeutic applications. Further research is needed to fully explore its interaction with biological systems and its potential therapeutic uses.

Comparison with Similar Compounds

Similar compounds, such as N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide, share structural features like the presence of a hydrazone linkage but differ in their core structures (e.g., quinoline vs. pyridine). These differences can influence their reactivity and biological activity. For example, quinoline-based compounds may exhibit enhanced antimicrobial properties compared to pyridine-based analogs.

Future Directions

Future studies should focus on optimizing the synthesis conditions for N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide to enhance yield and purity. Additionally, detailed structure-activity relationship studies are essential to understand its potential therapeutic applications fully. The compound's interaction with biological systems should be explored through in vitro and in vivo experiments to assess its efficacy and safety as a potential therapeutic agent.

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